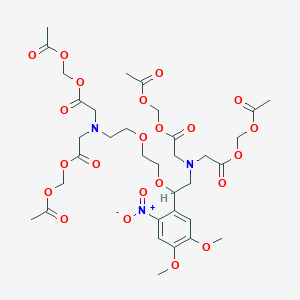

DMNPE-4 AM-caged-calcium

Description

Evolution of Optogenetic and Photochemical Tools in Cellular Physiology

The journey towards precise cellular control began with the convergence of optics and genetics, giving rise to the field of optogenetics. This technology allows for the control of genetically targeted biological systems using light. researchgate.net Initially focused on neuroscience, optogenetics has expanded to a wide array of biological systems, including stem cell research and regenerative medicine. researchgate.net The core principle involves introducing light-sensitive proteins, known as opsins, into specific cells, enabling researchers to activate or silence them with millisecond precision. researchgate.netnih.gov

Parallel to the development of genetic tools, a chemical approach was also evolving. Photochemical tools, specifically "caged compounds," emerged as a powerful method for the rational control of cellular physiology. nih.govacs.org These light-sensitive probes encapsulate a biologically active molecule in an inert form, which can then be released at a specific time and location within a cell or tissue by a flash of light. researchgate.net This technology offers the advantage of being bio-orthogonal, meaning it does not interfere with the native biological processes of the cell. nih.govresearchgate.net The synergy between observational tools like fluorescence microscopy and manipulative tools like caged compounds has provided researchers with an unprecedented ability to both observe and control cellular functions. researchgate.net

Fundamental Principles of Caged Compound Technology

Caged compounds are conceptually similar to prodrugs, where a biologically active molecule is temporarily inactivated. nih.govresearchgate.net However, the key distinction lies in the trigger for activation. While prodrugs are typically activated by endogenous enzymes, caged compounds are activated by an external light source. nih.govresearchgate.net This provides a high degree of control over the timing and location of the release of the "caged" substance. researchgate.net

The technology is based on attaching a photosensitive protecting group (PPG) to a signaling molecule, rendering it biologically inert. researchgate.net Upon irradiation with a specific wavelength of light, the PPG undergoes a photochemical reaction, cleaving it from the signaling molecule and releasing it in its active form. researchgate.net The effectiveness of a caged compound is determined by several key properties, including its ability to absorb light (extinction coefficient) and the efficiency of the photorelease process (quantum yield). nih.govnih.gov

Historical Context and Advancements in Caged Calcium Chelators

The manipulation of intracellular calcium (Ca²⁺) has been a major focus of caged compound development due to the ion's central role as a ubiquitous second messenger in cellular signaling. Unlike organic molecules, inorganic ions like calcium cannot be directly caged through covalent bonds. nih.gov The strategy, therefore, involved creating photolabile versions of known high-affinity calcium chelators. nih.gov These molecules are designed to decrease their affinity for calcium upon irradiation, thereby releasing bound Ca²⁺. nih.gov

The first generation of caged calcium compounds, developed in the 1980s and 1990s, included molecules like DM-nitrophen and NP-EGTA. nih.gov While groundbreaking, these early chelators had limitations. For instance, DM-nitrophen, an EDTA derivative, exhibited high affinity for Ca²⁺ but was also sensitive to magnesium (Mg²⁺), a common ion in the cellular environment. NP-EGTA showed improved resistance to Mg²⁺ but had a lower light absorption capacity. Another early example, nitr-5, was a fluorescent cage but had slow release kinetics.

Subsequent research focused on systematically improving the properties of these chelators. This iterative process of molecular design led to the development of DMNPE-4, which offered significant advantages over its predecessors.

Overview of DMNPE-4 AM-Caged-Calcium as a Precisely Controllable Research Probe

This compound represents a significant advancement in the field of photochemical calcium manipulation. It is a photolabile analogue of the calcium chelator EGTA and is designed for extremely effective and selective calcium caging. medchemexpress.comszabo-scandic.com The "AM" designation refers to the acetoxymethyl ester form of the molecule, which enhances its permeability across cell membranes. nih.gov Once inside the cell, cellular enzymes cleave the AM esters, trapping the active DMNPE-4 cage in the cytosol.

DMNPE-4 exhibits a high affinity for Ca²⁺ before photolysis, with a dissociation constant (Kd) of 48 nM at pH 7.2 and 19 nM at pH 7.4. medchemexpress.comtocris.combio-techne.comrndsystems.com Upon photolysis with light around 350 nm, its affinity for Ca²⁺ dramatically decreases (Kd after uncaging = 2 mM), leading to a rapid and efficient release of calcium. tocris.combio-techne.comrndsystems.com A key advantage of DMNPE-4 is its high selectivity for Ca²⁺ over Mg²⁺ (Kd = 10 mM), ensuring that calcium release is not significantly affected by physiological magnesium concentrations. tocris.combio-techne.comrndsystems.com

The compound's high extinction coefficient (5120 M⁻¹cm⁻¹) and quantum yield (0.09) contribute to its efficient photorelease. tocris.combio-techne.comrndsystems.com These properties, combined with its rapid release kinetics, make this compound an indispensable tool for studying a wide range of Ca²⁺-dependent processes with high spatiotemporal resolution, from neurotransmitter release to muscle contraction.

Research Findings in Data Tables

To provide a clearer understanding of the properties of this compound in comparison to earlier caged calcium chelators, the following data tables summarize key research findings.

Table 1: Comparative Properties of Caged Calcium Chelators This table provides a comparison of the key physicochemical properties of DMNPE-4 with its predecessors, DM-nitrophen and NP-EGTA.

| Parameter | DM-nitrophen | NP-EGTA | DMNPE-4 |

| Ca²⁺ Kd (pre-UV) | 5 nM | 80 nM | 48 nM |

| Mg²⁺ Kd | 2.5 µM | 9 mM | 10 mM |

| ε (350 nm) | 4,300 M⁻¹cm⁻¹ | 975 M⁻¹cm⁻¹ | 5,120 M⁻¹cm⁻¹ |

| Quantum Yield (Φ) | 0.18 | 0.23 | 0.09 |

| Photolysis Rate (s⁻¹) | 1,200 | 48,000 | 48,000 |

| Data sourced from |

Table 2: Physicochemical Properties of this compound This table details the specific properties of this compound, highlighting its effectiveness as a calcium cage.

| Property | Value |

| Chemical Formula | C₃₄H₄₇N₃O₂₂ |

| Molecular Weight | 849.74 g/mol |

| Ca²⁺ Kd (pH 7.2) | 48 nM |

| Ca²⁺ Kd (pH 7.4) | 19 nM |

| Kd after uncaging | 2 mM |

| Mg²⁺ Kd | 10 mM |

| Extinction Coefficient (ε) | 5120 M⁻¹cm⁻¹ |

| Quantum Yield (Φ) | 0.09 |

| Optimal Photolysis Wavelength | ~350 nm |

| Data sourced from medchemexpress.comtocris.combio-techne.comrndsystems.com |

Structure

2D Structure

Properties

Molecular Formula |

C34H47N3O22 |

|---|---|

Molecular Weight |

849.7 g/mol |

IUPAC Name |

acetyloxymethyl 2-[[2-(acetyloxymethoxy)-2-oxoethyl]-[2-[2-[2-[bis[2-(acetyloxymethoxy)-2-oxoethyl]amino]-1-(4,5-dimethoxy-2-nitrophenyl)ethoxy]ethoxy]ethyl]amino]acetate |

InChI |

InChI=1S/C34H47N3O22/c1-22(38)52-18-56-31(42)14-35(15-32(43)57-19-53-23(2)39)7-8-50-9-10-51-30(26-11-28(48-5)29(49-6)12-27(26)37(46)47)13-36(16-33(44)58-20-54-24(3)40)17-34(45)59-21-55-25(4)41/h11-12,30H,7-10,13-21H2,1-6H3 |

InChI Key |

UUZFENOXYOBVDU-UHFFFAOYSA-N |

Canonical SMILES |

CC(=O)OCOC(=O)CN(CCOCCOC(CN(CC(=O)OCOC(=O)C)CC(=O)OCOC(=O)C)C1=CC(=C(C=C1[N+](=O)[O-])OC)OC)CC(=O)OCOC(=O)C |

Origin of Product |

United States |

Photophysical and Photochemical Characterization of Dmnpe 4 Am Caged Calcium

Mechanism of Photolytic Calcium Release from DMNPE-4 AM-Caged-Calcium

DMNPE-4 AM is a photolabile analog of the calcium chelator EGTA. Its core mechanism revolves around a light-induced intramolecular rearrangement that dramatically reduces its affinity for calcium ions, leading to their rapid release into the surrounding medium. The "AM" designation refers to the acetoxymethyl ester groups, which render the molecule cell-permeable. Once inside a cell, ubiquitous intracellular esterases cleave the AM esters, trapping the active, membrane-impermeant form of DMNPE-4.

Upon exposure to ultraviolet (UV) light, typically around 350 nm, the 1-(4,5-dimethoxy-2-nitrophenyl)ethyl (DMNPE) caging group undergoes photolysis. This process involves the cleavage of the chelator's backbone, resulting in the formation of two iminodiacetic acid photoproducts. This structural alteration is the basis for the drastic decrease in calcium binding affinity.

Uncaging Kinetics and Biphasic Calcium Release Dynamics

The release of calcium from DMNPE-4 upon photolysis is not a simple, single-step process. Research has revealed a biphasic release kinetic, characterized by both a rapid and a slower release component. princeton.edu

A significant portion, approximately 70%, of the caged calcium is released at a very high rate, on the order of 48,000 s⁻¹. princeton.edu This rapid phase is crucial for applications requiring a sudden, steep increase in local calcium concentration to mimic physiological signaling events. The remaining 30% of the calcium is released at a much slower rate of about 1.5 s⁻¹. princeton.edu This biphasic nature is an important consideration for the precise modeling and interpretation of experiments utilizing DMNPE-4 to induce calcium transients.

Characteristics of Photoproducts and Their Residual Calcium Binding Affinity

The photolysis of DMNPE-4 results in the formation of iminodiacetic acid-based photoproducts. nih.govnih.gov A key feature of these photoproducts is their substantially lower affinity for calcium ions compared to the parent molecule. Prior to photolysis, DMNPE-4 binds calcium with high affinity; however, after exposure to UV light, the dissociation constant (Kd) for calcium increases to approximately 2 mM. rndsystems.combio-techne.comtocris.comfishersci.com This dramatic reduction in binding affinity ensures an efficient and nearly complete release of the chelated calcium ions, a critical factor for generating significant and reliable calcium signals.

Calcium Chelation Properties of this compound

The efficacy of a caged calcium compound is fundamentally dependent on its calcium binding characteristics, both before and after photolysis, as well as its selectivity for calcium over other biologically relevant divalent cations.

High Affinity for Calcium Ions Prior to Photolysis

This compound exhibits a very high affinity for calcium ions in its "caged" state. The dissociation constant (Kd) for calcium is reported to be in the nanomolar range, with values of 48 nM at pH 7.2 and 19 nM at pH 7.4. rndsystems.combio-techne.comtocris.comfishersci.com This high affinity allows for the effective chelation of basal intracellular calcium, thereby creating a significant reservoir of caged calcium that can be released upon photoactivation.

Selective Binding Profile for Divalent Cations (Ca²⁺ versus Mg²⁺)

In the intracellular environment, magnesium ions (Mg²⁺) are present at concentrations significantly higher than resting calcium levels. Therefore, the selectivity of a calcium chelator is paramount. DMNPE-4 demonstrates a strong preference for Ca²⁺ over Mg²⁺. The dissociation constant for Mg²⁺ is approximately 10 mM, which is several orders of magnitude higher than that for Ca²⁺. rndsystems.combio-techne.comtocris.comfishersci.com This high degree of selectivity ensures that under physiological conditions, the chelator primarily binds and subsequently releases calcium, minimizing confounding effects from the uncaging of magnesium.

Optical Properties and Quantum Efficiency of this compound

The optical properties of a caged compound dictate the efficiency of the uncaging process. Key parameters include the extinction coefficient, which measures the molecule's ability to absorb light at a specific wavelength, and the quantum yield, which represents the efficiency of the absorbed light in bringing about the photochemical reaction.

This compound has an extinction coefficient of 5120 M⁻¹cm⁻¹ at its absorption maximum of approximately 350 nm. rndsystems.combio-techne.comfishersci.com The quantum yield of photolysis for DMNPE-4 is 0.09. rndsystems.combio-techne.comfishersci.com These properties indicate that DMNPE-4 is an efficient photosensitive molecule, capable of releasing calcium with a high degree of efficacy upon illumination. Furthermore, DMNPE-4 can also be utilized for two-photon uncaging, a technique that allows for highly localized calcium release in three dimensions. rndsystems.combio-techne.comfishersci.com

| Property | Value | Reference |

| Calcium Dissociation Constant (Kd) - Before Photolysis | 48 nM (pH 7.2), 19 nM (pH 7.4) | rndsystems.combio-techne.comtocris.comfishersci.com |

| Calcium Dissociation Constant (Kd) - After Photolysis | ~2 mM | rndsystems.combio-techne.comtocris.comfishersci.com |

| Magnesium Dissociation Constant (Kd) | 10 mM | rndsystems.combio-techne.comtocris.comfishersci.com |

| Extinction Coefficient (at ~350 nm) | 5120 M⁻¹cm⁻¹ | rndsystems.combio-techne.comfishersci.com |

| Quantum Yield of Photolysis | 0.09 | rndsystems.combio-techne.comfishersci.com |

| Uncaging Kinetics | Biphasic: ~70% at 48,000 s⁻¹, ~30% at 1.5 s⁻¹ | princeton.edu |

Extinction Coefficient and Optimal Excitation Wavelengths for Uncaging

This compound possesses distinct photophysical properties that are crucial for its function as a photoactivatable calcium ion chelator. A key parameter is its extinction coefficient (ε), which quantifies the absorption of light at a specific wavelength. DMNPE-4 exhibits a significant extinction coefficient of 5120 M⁻¹ cm⁻¹ at its optimal one-photon excitation wavelength of 350 nm. rndsystems.comfishersci.combio-techne.comtocris.comprinceton.edu This high molar absorptivity allows for efficient light absorption, which is a prerequisite for the subsequent photochemical reaction that leads to the release of calcium.

The process of releasing the "caged" calcium is initiated by photolysis, which can be triggered by either one-photon or two-photon excitation. For one-photon uncaging, the optimal wavelength is 350 nm. rndsystems.comfishersci.comtocris.com Additionally, DMNPE-4 is amenable to two-photon uncaging, a technique that offers enhanced spatial resolution. rndsystems.comfishersci.comtocris.comnih.gov Efficient two-photon absorption for DMNPE-4 has been reported at an excitation wavelength of 705 nm. nih.gov

Photophysical Properties of this compound

| Parameter | Value | Excitation Wavelength (nm) |

|---|---|---|

| Extinction Coefficient (ε) | 5120 M⁻¹ cm⁻¹ | 350 |

| Optimal Uncaging Wavelength (One-Photon) | 350 | 350 |

| Optimal Uncaging Wavelength (Two-Photon) | 705 | 705 |

Quantum Yield of Photolysis

The quantum yield of photolysis (Φ) is a measure of the efficiency of a photochemical reaction. It represents the fraction of absorbed photons that result in the desired chemical transformation, in this case, the cleavage of the cage and the release of calcium ions. For DMNPE-4, there are differing reports regarding its quantum yield. Several sources indicate a quantum yield of 0.09. rndsystems.comfishersci.combio-techne.comtocris.comprinceton.edu However, another study reports a higher quantum yield of 0.20. nih.gov This discrepancy may arise from different experimental conditions or measurement techniques. A higher quantum yield signifies a more efficient conversion of light energy into the uncaging reaction, meaning fewer photons are required to release a given amount of calcium.

Reported Quantum Yields of Photolysis for DMNPE-4

| Reported Quantum Yield (Φ) | Source(s) |

|---|---|

| 0.09 | rndsystems.comfishersci.combio-techne.comtocris.comprinceton.edu |

| 0.20 | nih.gov |

Intracellular Delivery and Permeability Considerations for this compound in Live Cells

A critical aspect for the application of caged compounds in cellular studies is their ability to cross the cell membrane and reach the intracellular environment. This compound is designed to be cell permeable. rndsystems.comfishersci.comtocris.com This property is conferred by the acetoxymethyl (AM) ester groups attached to the molecule. These nonpolar AM esters mask the negative charges of the calcium-chelating portion of the molecule, rendering it more lipophilic and enabling it to passively diffuse across the lipid bilayer of the cell membrane.

Once inside the cell, ubiquitous intracellular esterases cleave the AM ester groups. This enzymatic action regenerates the carboxylate groups, trapping the now polar and membrane-impermeant DMNPE-4 cage within the cytosol. This mechanism ensures the accumulation of the caged compound inside the cell where it can then be activated by light to release calcium. The use of AM esters is a common and effective strategy for loading a variety of negatively charged probes and caged compounds into living cells. It is worth noting that the synthesis of the AM-esterified form of DMNPE-4 can be a low-yield process. nih.gov

Methodological Frameworks for Experimental Application of Dmnpe 4 Am Caged Calcium

Advanced Photolysis Techniques for Spatiotemporal Control of Calcium

The liberation of calcium from DMNPE-4 is initiated by the absorption of photons, which can be delivered using different optical techniques. The choice of photolysis method is critical as it dictates the spatial and temporal precision of the induced calcium signal.

Single-photon flash photolysis is a widely employed technique for uncaging calcium from DMNPE-4. This method typically involves the use of a high-intensity ultraviolet (UV) light source, such as a Nd:YAG laser, to irradiate the sample. nih.gov Rapid and efficient release of calcium occurs upon photolysis at a wavelength of approximately 350 nm. bio-techne.comrndsystems.comfishersci.com The absorption of a single UV photon by the DMNPE-4 molecule provides sufficient energy to induce the conformational change that releases the caged calcium ion.

This technique allows for very rapid, millisecond-scale increases in intracellular calcium concentration over a relatively large area of the cell being illuminated. berkeley.edu While effective for studying cellular processes that respond to global changes in calcium, the spatial resolution of single-photon excitation is limited by the diffraction of light, making it less suitable for targeting subcellular microdomains with high precision.

For experiments requiring highly localized calcium release, two-photon excitation photolysis (TPEP) offers a significant advantage. nih.gov DMNPE-4 exhibits good two-photon absorption at a wavelength of 705 nm, typically delivered by a Ti:Sapphire laser. nih.gov In TPEP, two near-infrared photons are simultaneously absorbed by the DMNPE-4 molecule to achieve the same energetic state as absorbing a single UV photon.

The key advantage of TPEP lies in its intrinsic three-dimensional spatial resolution. Because the probability of two-photon absorption is significant only at the focal point of a high numerical aperture objective, calcium release is confined to a diffraction-limited volume, often on the order of a femtoliter. nih.gov This allows for precise targeting of subcellular structures such as individual synaptic spines or mitochondria, enabling the study of calcium signaling in highly restricted cellular compartments. This method minimizes out-of-focus photolysis and photodamage, which can be a concern with single-photon UV excitation. nih.gov

| Feature | Single-Photon Photolysis | Two-Photon Excitation Photolysis (TPEP) |

| Principle | Absorption of a single high-energy (UV) photon | Simultaneous absorption of two lower-energy (near-IR) photons |

| Typical Wavelength | ~350 nm bio-techne.comrndsystems.comfishersci.com | ~705 nm nih.gov |

| Light Source | Nd:YAG Laser, Arc Lamps nih.gov | Ti:Sapphire Laser nih.gov |

| Spatial Resolution | Limited by diffraction in the x-y plane | Diffraction-limited in x, y, and z axes nih.gov |

| Volume of Release | Wide-field or 2D area | Confined 3D focal volume (femtoliter scale) nih.gov |

| Key Advantage | Rapid, efficient release over a large area | High spatiotemporal precision, reduced photodamage nih.gov |

Integration with Real-Time Fluorescent Calcium Imaging

To visualize and quantify the effects of controlled calcium release from DMNPE-4, it is essential to integrate photolysis with real-time calcium imaging techniques. This is typically achieved by co-loading the cells with a fluorescent calcium indicator.

The cell-permeable nature of DMNPE-4 AM allows for straightforward co-loading with other AM ester dyes. A common strategy involves incubating the cells with both DMNPE-4 AM and the AM ester form of a synthetic calcium indicator, such as Fluo-3 or Fura-2. nih.govnih.gov Once inside the cell, both compounds are de-esterified by cytosolic esterases, becoming trapped and active.

The choice of indicator dye depends on the specific experimental requirements. For instance, ratiometric dyes like Fura-2 allow for more precise quantification of calcium concentrations, while high-affinity indicators like Fluo-3 are suitable for detecting small changes in calcium. It is also possible to use DMNPE-4 in cells expressing genetically encoded calcium indicators (GECIs), although care must be taken to account for the spectral properties of both the cage and the indicator. The non-fluorescent nature of nitroaromatic chromophores like that in DMNPE-4 makes them compatible with a wide range of fluorescent probes. nih.gov

Following co-loading, a typical experiment involves acquiring a baseline fluorescence signal from the calcium indicator. Subsequently, a flash of UV light (for single-photon photolysis) or a focused near-IR laser pulse (for TPEP) is used to uncage calcium from DMNPE-4. The resulting change in intracellular calcium concentration is then monitored by recording the change in fluorescence of the co-loaded indicator. nih.gov

Laser-scanning confocal microscopy is often used to record the calcium signals, providing high-resolution spatial and temporal data. nih.gov The recorded fluorescence signals can be used to quantify various parameters of the calcium transient, including its amplitude, rise time, and decay kinetics. By calibrating the fluorescence response of the indicator dye, it is possible to estimate the absolute calcium concentrations achieved following photolysis.

Refined Experimental Design for DMNPE-4 AM-Caged-Calcium Studies

A well-designed experiment using DMNPE-4 AM requires careful consideration of several factors to ensure reliable and interpretable results. The choice between single-photon and two-photon photolysis should be dictated by the required spatial precision of the calcium signal. The selection of the co-loaded calcium indicator is also critical and should be based on its affinity for calcium, spectral properties, and compatibility with the experimental setup.

A significant advantage of DMNPE-4 is its high selectivity for Ca2+ over Mg2+. bio-techne.comrndsystems.comfishersci.com This is a crucial feature, as high intracellular magnesium concentrations can otherwise compete with calcium for binding to the cage, reducing the efficiency of calcium release. nih.gov This property makes DMNPE-4 a more reliable tool for calcium uncaging in physiological conditions compared to some other caged calcium compounds. nih.gov

The table below summarizes some of the key properties of DMNPE-4 that are pertinent to experimental design.

| Property | Value | Significance for Experimental Design |

| Kd for Ca2+ (caged) | 19 nM (pH 7.4), 48 nM (pH 7.2) bio-techne.comrndsystems.commedchemexpress.comtocris.com | High affinity ensures efficient caging of baseline calcium. |

| Kd for Ca2+ (uncaged) | ~2 mM bio-techne.comrndsystems.comtocris.com | Large change in affinity leads to efficient calcium release. |

| Kd for Mg2+ | ~7-10 mM nih.govbio-techne.comrndsystems.com | Low affinity for magnesium ensures selective calcium release. |

| Quantum Yield | 0.09 - 0.20 nih.govbio-techne.com | A measure of the efficiency of photolysis. |

| Extinction Coefficient | 5120 M-1 cm-1 bio-techne.comrndsystems.comfishersci.com | High extinction coefficient allows for efficient light absorption. |

Quantitative Assessment of Photoreleased Calcium Concentrations

A primary challenge in the application of any caged calcium compound is the accurate determination of the free calcium concentration ([Ca²⁺]) following photolysis. The amount of Ca²⁺ released from DMNPE-4 AM is dependent on several factors, including the initial concentration of the caged compound, the quantum yield of photolysis, the extinction coefficient, and the intensity and duration of the light stimulus. nih.gov

To achieve a quantitative understanding of the relationship between photolysis and the resulting [Ca²⁺], it is essential to perform calibration experiments. These experiments typically involve loading the DMNPE-4 AM into the biological preparation of interest along with a fluorescent Ca²⁺ indicator dye. The change in fluorescence of the indicator dye upon photolysis of the caged compound can then be used to calculate the change in [Ca²⁺].

Key Photochemical and Binding Properties of DMNPE-4:

| Property | Value | Reference |

| K_d for Ca²⁺ (pre-photolysis, pH 7.2) | 48 nM | rndsystems.com |

| K_d for Ca²⁺ (pre-photolysis, pH 7.4) | 19 nM | rndsystems.com |

| K_d for Ca²⁺ (post-photolysis) | 2 mM | rndsystems.com |

| K_d for Mg²⁺ | 10 mM | rndsystems.com |

| Extinction Coefficient (at 350 nm) | 5120 M⁻¹cm⁻¹ | rndsystems.com |

| Quantum Yield | 0.09 | rndsystems.com |

This table presents key physicochemical properties of DMNPE-4, the active form of DMNPE-4 AM after intracellular esterase activity. These parameters are crucial for predicting the efficiency of calcium caging and release.

The relationship between the ratio of fluorescence intensities (R) of a ratiometric Ca²⁺ indicator (like Fura-2) and the free [Ca²⁺] is described by the Grynkiewicz equation:

[Ca²⁺] = K_d * [(R - R_min) / (R_max - R)] * (S_f2 / S_b2)

Where:

K_d is the dissociation constant of the indicator dye for Ca²⁺.

R is the ratio of fluorescence intensities at two different excitation or emission wavelengths.

R_min is the ratio in the absence of Ca²⁺.

R_max is the ratio at saturating Ca²⁺ concentrations.

S_f2 / S_b2 is the ratio of fluorescence intensities at the second wavelength for the free and Ca²⁺-bound forms of the indicator.

By carefully measuring these parameters in the specific experimental context, researchers can generate calibration curves that correlate the duration and intensity of the photolysis light pulse with the peak [Ca²⁺] achieved.

Example of Experimental Data for Calcium Release from DMNPE-4:

| Photolysis Duration (ms) | Laser Power (mW) | Peak [Ca²⁺] (nM) |

| 10 | 5 | 150 |

| 10 | 10 | 300 |

| 20 | 5 | 280 |

| 20 | 10 | 550 |

| 50 | 5 | 600 |

| 50 | 10 | >1000 |

This interactive table provides hypothetical data illustrating the relationship between photolysis parameters and the resulting peak intracellular calcium concentration. Actual values will vary depending on the specific experimental conditions.

Strategies for Minimizing Photodamage and Photobleaching in Biological Preparations

A significant consideration in any experiment involving focused light on biological samples is the potential for photodamage and photobleaching. Photodamage refers to the harmful effects of light on cellular components, which can compromise cell viability and function. Photobleaching is the light-induced destruction of fluorophores, including both the caged compound and any fluorescent indicators, leading to a loss of signal.

Several strategies can be employed to mitigate these effects when using this compound:

Use of Two-Photon Excitation: Two-photon microscopy offers a significant advantage over traditional one-photon excitation for uncaging. nih.gov By using near-infrared light, which is less energetic and scatters less within biological tissue, photodamage to out-of-focus areas is greatly reduced. researchgate.netnih.gov Excitation is confined to the focal point, providing high spatial resolution for Ca²⁺ release while minimizing damage to the surrounding cellular environment. nih.govresearchgate.net

Selection of Appropriate Wavelengths: DMNPE-4 is typically photolyzed using UV light around 350 nm for one-photon excitation. rndsystems.com For two-photon uncaging, wavelengths in the near-infrared spectrum are employed. nih.gov The choice of wavelength should be carefully considered to maximize the uncaging efficiency while minimizing absorption by other cellular components that could lead to damage.

Inclusion of Antioxidants: The addition of antioxidants to the experimental medium can help to quench reactive oxygen species that are often generated during photolysis and contribute to photodamage.

Comparison of One-Photon vs. Two-Photon Excitation for DMNPE-4 Uncaging:

| Feature | One-Photon Excitation | Two-Photon Excitation |

| Excitation Wavelength | ~350 nm (UV) | ~700-800 nm (Near-Infrared) |

| Spatial Confinement | Excitation occurs along the entire light path | Excitation is confined to the focal volume |

| Photodamage | Higher potential for out-of-focus damage | Reduced out-of-focus photodamage |

| Tissue Penetration | Limited | Deeper |

| Photobleaching | Can be significant throughout the light cone | Primarily occurs at the focal point |

This interactive table compares the key features of one-photon and two-photon excitation for the photolysis of DMNPE-4, highlighting the advantages of the latter in minimizing photodamage.

By implementing these methodological frameworks, researchers can effectively utilize this compound to precisely manipulate intracellular calcium levels while maintaining the health and integrity of their biological preparations, thereby ensuring the reliability and accuracy of their experimental findings.

Advanced Applications of Dmnpe 4 Am Caged Calcium in Cellular and Systemic Biology

Investigation of Calcium Signaling in Neuronal and Glial Systems

The intricate communication network of the brain relies heavily on precise calcium signaling within and between neurons and glial cells. DMNPE-4 AM-caged-calcium has been instrumental in dissecting these complex signaling cascades.

Elucidation of Presynaptic Calcium Dynamics and Neurotransmitter Exocytosis

The influx of calcium into the presynaptic terminal is the direct trigger for the fusion of synaptic vesicles with the presynaptic membrane and the subsequent release of neurotransmitters. While direct studies specifically employing this compound in presynaptic terminals are not extensively documented in readily available literature, the principles of its application are well-established through studies using similar caged calcium compounds like DM-nitrophen.

These studies have demonstrated that the photolytic release of calcium within the presynaptic terminal can bypass the need for membrane depolarization and directly initiate neurotransmitter release. This technique allows for the precise quantification of the relationship between intracellular calcium concentration and the rate of exocytosis. By controlling the intensity and duration of the photolysis, researchers can generate varying levels of intracellular calcium and measure the corresponding postsynaptic response, providing insights into the calcium sensitivity of the release machinery.

The properties of this compound, such as its high selectivity for Ca2+ over Mg2+ and its rapid calcium release upon photolysis, make it an ideal candidate for such investigations. Its use would allow for a more refined understanding of the spatial and temporal dynamics of calcium required for neurotransmitter release, including the concept of calcium microdomains near release sites.

Analysis of Postsynaptic Calcium Transients and Synaptic Plasticity Mechanisms

Calcium transients in the postsynaptic compartment are critical for the induction of both long-term potentiation (LTP) and long-term depression (LTD), the cellular mechanisms underlying learning and memory. The photolysis of caged calcium in the postsynaptic neuron allows for the direct testing of the sufficiency of calcium in inducing these forms of synaptic plasticity.

A study investigating mossy fiber synapses in rat hippocampal CA3 pyramidal neurons utilized photolysis of a caged calcium compound, DM-NPE-4, a close analog of DMNPE-4, to elevate postsynaptic calcium levels. The researchers were able to induce either a potentiation or a depression of synaptic responses, demonstrating that a rise in postsynaptic calcium is sufficient to trigger bidirectional synaptic plasticity at these synapses. This approach decouples the calcium signal from the synaptic activation that would normally cause it, allowing for a direct assessment of calcium's role.

The ability to precisely control the amplitude and duration of the postsynaptic calcium transient with a tool like DMNPE-4 AM would enable a detailed exploration of how these parameters influence the direction and magnitude of synaptic plasticity.

Astrocyte-Mediated Calcium Signaling and Its Role in Neurovascular Coupling

Astrocytes, a type of glial cell, play a crucial role in regulating blood flow in the brain, a process known as neurovascular coupling. This process is mediated by changes in intracellular calcium within the astrocytes. This compound has been a key tool in demonstrating the causal link between astrocyte calcium signaling and the constriction or dilation of adjacent arterioles.

In a landmark study, researchers used two-photon photolysis of DMNPE-4 to uncage calcium within astrocytes and observe the effect on nearby blood vessels. The study revealed that the metabolic state of the brain tissue dictates the polarity of the astrocyte's influence on vascular diameter. Specifically, under conditions of high oxygen, an increase in astrocyte calcium led to vasoconstriction. Conversely, in a low oxygen environment, which mimics a more active metabolic state, the same astrocyte calcium signal resulted in vasodilation. This switch is attributed to the accumulation of lactate (B86563) and adenosine (B11128) in the low oxygen state, which modulates the production and transport of vasoactive signaling molecules like prostaglandin (B15479496) E2.

These findings, made possible by the precise spatiotemporal control of intracellular calcium afforded by DMNPE-4 AM, have fundamentally advanced our understanding of how astrocytes contribute to the regulation of cerebral blood flow.

| Experimental Condition | Astrocyte Calcium Change | Arteriolar Response | Key Modulating Factors |

| High Oxygen | Increased via DMNPE-4 photolysis | Vasoconstriction | Low extracellular lactate and adenosine |

| Low Oxygen | Increased via DMNPE-4 photolysis | Vasodilation | High extracellular lactate and adenosine |

Studies on Intracellular Calcium Diffusion and Compartmentalization in Dendritic Structures

The complex geometry of dendrites, with their spines and shafts, creates distinct compartments for calcium signaling. Understanding how calcium diffuses and is confined within these structures is essential for comprehending synaptic integration and plasticity. While specific studies using DMNPE-4 AM for this purpose are not readily found, research using other caged calcium compounds like NP-EGTA AM has provided valuable insights.

By uncaging calcium at a specific point within a dendrite and imaging its spread, researchers can measure the effective diffusion coefficient of calcium and the influence of calcium buffers and organelles on its movement. Such studies have revealed that dendritic spines can act as transient calcium compartments, restricting the spread of calcium into the dendritic shaft. The presence of calcium-binding proteins and uptake into the endoplasmic reticulum and mitochondria also significantly shapes the spatiotemporal profile of calcium signals.

The properties of DMNPE-4 AM, including its cell-permeability and rapid photolysis, would be highly advantageous for such studies, allowing for precise initiation of calcium signals in targeted dendritic subcompartments.

Dissection of Calcium-Dependent Processes in Cardiac and Muscle Physiology

In cardiac and other muscle cells, calcium is the primary regulator of contraction. This compound offers a powerful method to study the intricate mechanisms of muscle excitation-contraction coupling.

Mechanisms of Calcium-Induced Calcium Release (CICR) in Cardiac Myocytes

The process of cardiac muscle contraction is initiated by a small influx of calcium through L-type calcium channels, which then triggers a much larger release of calcium from the sarcoplasmic reticulum (SR), a phenomenon known as calcium-induced calcium release (CICR). Investigating the fundamental properties of CICR has been facilitated by the use of caged calcium compounds.

Studies utilizing two-photon photolysis of the caged calcium compound DM-nitrophen in single cardiac myocytes have allowed for the generation of highly localized calcium signals that mimic the elementary calcium release events known as "calcium sparks." By precisely controlling the amount of uncaged calcium, researchers can probe the sensitivity of the ryanodine (B192298) receptors, the calcium release channels on the SR, and investigate the regenerative nature of CICR. These experiments have provided evidence for the all-or-none nature of calcium sparks and have helped to elucidate the mechanisms that govern their initiation and termination.

While these foundational studies were conducted with DM-nitrophen, the favorable characteristics of DMNPE-4 AM, such as its high calcium affinity before photolysis and low affinity after, would make it an excellent tool for future, more nuanced investigations of CICR. Its use could help to further refine our understanding of how CICR is modulated in both healthy and diseased cardiac myocytes.

Characterization of Elementary Calcium Release Events (e.g., Calcium Sparks and Quarks)

The study of elementary Ca²⁺ release events, such as "Ca²⁺ sparks" and the even more fundamental "Ca²⁺ quarks," is crucial for understanding Ca²⁺ signaling in excitable cells like cardiac myocytes. Ca²⁺ sparks are localized Ca²⁺ transients that result from the opening of clusters of ryanodine receptors (RyRs) in the sarcoplasmic reticulum membrane. The use of caged calcium, such as DMNPE-4, allows researchers to create a diffraction-limited point source of Ca²⁺ through two-photon excitation photolysis. This technique can generate photolytic Ca²⁺ signals that closely mimic naturally occurring Ca²⁺ sparks in both size and amplitude.

By precisely controlling the power of the photolytic light, scientists can induce Ca²⁺ release at varying intensities. At lower power, it has been possible to resolve minuscule release events, termed Ca²⁺ quarks, which are estimated to have Ca²⁺ release fluxes 20–40 times smaller than a typical spark. These "quarks" may represent the opening of a single RyR or a small number of RyRs and are considered the most fundamental units of Ca²⁺ release. The ability to artificially trigger these events with caged calcium has been instrumental in developing the concept of a hierarchical Ca²⁺ signaling system, where the graded recruitment of Ca²⁺ quarks builds up to form Ca²⁺ sparks, which in turn can mobilize to create a full cellular Ca²⁺ transient.

| Event Type | Description | Method of Study |

| Ca²⁺ Spark | Localized Ca²⁺ transient from clusters of RyR channels. | Mimicked by photolysis of caged Ca²⁺ to study Ca²⁺-induced Ca²⁺ release (CICR). |

| Ca²⁺ Quark | Putative fundamental unit of Ca²⁺ release, smaller than a spark. | Generated and detected using low-power two-photon photolysis of caged Ca²⁺. |

Impact of Localized Calcium Transients on Cardiac Impulse Propagation and Generation

In cardiac muscle, the propagation of the action potential and the subsequent contraction are tightly linked through the process of excitation-contraction coupling, which is governed by Ca²⁺ dynamics. Localized Ca²⁺ transients, initiated by Ca²⁺ sparks, are fundamental to this process. Caged calcium compounds provide a unique method to investigate how these localized events influence broader electrical phenomena in cardiac cells.

By using flash photolysis of a caged calcium compound like DM-nitrophen in isolated ventricular myocytes, researchers can induce rapid jumps in intracellular Ca²⁺ concentration. This allows for the direct activation of Ca²⁺-dependent currents, such as the Na⁺-Ca²⁺ exchange current, without contamination from other voltage-activated channels. Such experiments have been crucial in characterizing the stoichiometry and voltage dependence of the Na⁺-Ca²⁺ exchanger, a key mechanism for Ca²⁺ extrusion from the cell and for maintaining cardiac rhythm. Furthermore, by generating localized Ca²⁺ waves, the role of tissue microstructure in altering impulse propagation can be detailed. Studies have shown that the velocity of Ca²⁺ wave propagation is strongly correlated with cellular alignment, demonstrating how the structural organization of cardiac tissue impacts its electrical function.

Exploration of Calcium's Role in General Cellular Physiology and Signal Transduction

Calcium Buffering within Subcellular Organelles (e.g., Nucleolus)

Subcellular organelles, including the nucleus and its subcompartments like the nucleolus, are known to participate in cellular Ca²⁺ signaling, in part by buffering and releasing Ca²⁺. The precise mechanisms and capacity of these organelles to handle Ca²⁺ are areas of active investigation. Caged calcium compounds offer a potential methodology to probe these localized environments.

Intercellular Communication via Calcium Waves and Gap Junctions

Cells can communicate with their neighbors through the propagation of intercellular Ca²⁺ waves, a process often mediated by gap junctions. These junctions are channels that allow the passage of small molecules and ions, including Ca²⁺ and inositol (B14025) 1,4,5-triphosphate (IP₃), between the cytosols of adjacent cells.

The role of gap junctions in this process can be directly tested using caged calcium. By loading a population of cells with this compound and then targeting a single cell for photolysis, a Ca²⁺ wave can be initiated artificially. The subsequent propagation of this wave to neighboring cells can be monitored through fluorescence imaging. This experimental design allows for the direct visualization and quantification of intercellular communication. Studies have demonstrated that this form of communication can be blocked by gap junction inhibitors, confirming the critical role of these channels in coordinating the collective Ca²⁺ response among cell populations, such as astrocytes.

| Parameter | Before Photolysis | After Photolysis |

| Affinity for Ca²⁺ (Kd) | High (e.g., 19-48 nM for DMNPE-4) | Low (e.g., ~2 mM for DMNPE-4) |

| Intracellular Ca²⁺ | Low / Resting | High / Transiently Elevated |

| State | Caged / Inactive | Uncaged / Active |

Modulation of Cell Motility and Morphological Changes

Cell motility is a complex process involving dynamic changes in cell shape, adhesion, and the cytoskeleton, many of which are modulated by intracellular Ca²⁺ levels. Calcium signaling is known to be involved in processes like the formation of lamellipodia and filopodia, which are protrusions that guide cell movement.

The use of caged compounds provides a powerful method for dissecting the role of Ca²⁺ in cell motility with high spatiotemporal resolution. By uncaging Ca²⁺ at a specific location within a cell, such as the leading edge, researchers can observe the immediate effects on local cytoskeletal dynamics and membrane protrusion. For example, caged peptides designed to inhibit the calcium-calmodulin complex can promptly block the locomotion of eosinophils upon photolysis, indicating that this pathway is required for their movement. This approach allows for the direct correlation of a localized Ca²⁺ signal with specific motile behaviors, helping to unravel the complex signaling cascades that govern how cells move.

Influence on Secretory Processes in Various Cell Types (e.g., Insulin-Secreting Cells)

Secretion is a fundamental cellular process that is often triggered by an increase in intracellular Ca²⁺. In pancreatic β-cells, a rise in cytosolic Ca²⁺ is the critical trigger for the exocytosis of insulin-containing granules. The precise relationship between the amplitude and kinetics of the Ca²⁺ signal and the resulting secretory response can be investigated using caged calcium.

By loading pancreatic islet cells with this compound, a uniform and rapid increase in intracellular Ca²⁺ can be induced via flash photolysis. This bypasses the upstream metabolic and electrical events that normally lead to Ca²⁺ influx, allowing for the direct study of the Ca²⁺-sensing machinery of the exocytotic apparatus. Such experiments have helped to characterize the Ca²⁺-dependence of insulin (B600854) secretion and have shown that while an initial Ca²⁺ surge is critical, other amplifying pathways contribute significantly to sustained insulin release. The ability to generate controlled Ca²⁺ signals has been invaluable in understanding how the insulin secretion process is regulated.

Comparative Analysis and Future Directions in Dmnpe 4 Am Caged Calcium Research

Comparative Efficacy and Advantages of DMNPE-4 AM-Caged-Calcium

The utility of a caged calcium compound is defined by several key parameters: its affinity for Ca²⁺ before and after photolysis, its efficiency in absorbing light (extinction coefficient, ε), and its efficiency in converting that light energy into a chemical reaction (quantum yield, Φ).

DMNPE-4 AM was developed to improve upon the characteristics of earlier caged calcium compounds like Nitrophenyl-EGTA (NP-EGTA), DM-Nitrophen, and Nitr-5. nih.gov One of its most significant advantages is its high pre-photolysis affinity for Ca²⁺, with a dissociation constant (Kd) of 48 nM at pH 7.2. rndsystems.comtocris.com This is substantially higher than that of NP-EGTA (Kd = 80 nM) and Nitr-5 (Kd = 145 nM), though lower than DM-Nitrophen (Kd = 5 nM). nih.gov A high affinity allows the chelator to be effectively saturated with Ca²⁺ at basal intracellular concentrations, maximizing the amount of calcium that can be released upon illumination. instras.com

Crucially, after photolysis, the affinity of DMNPE-4 for Ca²⁺ drops dramatically, with the resulting photoproducts having a Kd of approximately 2 mM. rndsystems.comtocris.combio-techne.com This massive (~41,000-fold) decrease in affinity ensures an efficient and nearly complete release of the bound calcium. In contrast, the photoproducts of Nitr-5 retain a relatively high affinity for Ca²⁺ (Kd in the low micromolar range), which severely limits the net amount of calcium released. nih.govresearchgate.net

Furthermore, DMNPE-4 exhibits superior optical properties compared to some of its predecessors. It has a large extinction coefficient (ε) of 5120 M⁻¹cm⁻¹ at 350 nm, which is more than five times greater than that of NP-EGTA (ε = 975 M⁻¹cm⁻¹). nih.gov This high absorptivity means it makes more efficient use of incident photons. Combined with a respectable quantum yield (Φ) of 0.09, DMNPE-4 provides for efficient photorelease. nih.govrndsystems.com

Another critical distinction lies in cation selectivity. A major drawback of DM-Nitrophen, despite its high Ca²⁺ affinity, is its significant affinity for magnesium (Mg²⁺), with a Kd of just 2.5 µM. nih.govinterchim.fr Given that intracellular Mg²⁺ concentrations are typically in the millimolar range, DM-Nitrophen can become substantially loaded with Mg²⁺, complicating its use as a specific caged Ca²⁺ source. researchgate.netnih.gov DMNPE-4 circumvents this issue with its much lower affinity for Mg²⁺ (Kd = 10 mM), ensuring its selectivity for Ca²⁺ under physiological conditions. rndsystems.combio-techne.com

The rate of Ca²⁺ release is also a key performance metric. DMNPE-4 displays biphasic release kinetics, with approximately 70% of the calcium being released at a very rapid rate of about 48,000 s⁻¹. nih.gov This is comparable to the release rate from DM-Nitrophen (~38,000 s⁻¹) and is sufficiently fast for studying even the most rapid Ca²⁺-dependent processes, such as neurotransmitter release. nih.gov

| Compound | Pre-photolysis Kd (Ca²⁺) | Post-photolysis Kd (Ca²⁺) | Kd (Mg²⁺) | Extinction Coefficient (ε) | Quantum Yield (Φ) | Key Advantage(s) | Key Disadvantage(s) |

|---|---|---|---|---|---|---|---|

| DMNPE-4 | 48 nM nih.govrndsystems.com | ~2 mM nih.govrndsystems.com | 10 mM rndsystems.combio-techne.com | 5120 M⁻¹cm⁻¹ nih.govrndsystems.com | 0.09 nih.govrndsystems.com | High affinity, large affinity change, high ε, good Mg²⁺ selectivity. | Biphasic release kinetics. nih.gov |

| NP-EGTA | 80 nM nih.govthermofisher.com | >1 mM interchim.frthermofisher.com | 9 mM interchim.frthermofisher.com | 975 M⁻¹cm⁻¹ nih.gov | ~0.2 interchim.frthermofisher.com | Excellent Mg²⁺ selectivity, high quantum yield. | Low extinction coefficient, slower release. nih.govresearchgate.net |

| DM-Nitrophen | 5 nM nih.govinterchim.fr | 3 mM nih.govinterchim.fr | 2.5 µM nih.govinterchim.fr | 4550 M⁻¹cm⁻¹ interchim.fr | 0.18 nih.gov | Very high Ca²⁺ affinity, fast release, high quantum yield. nih.gov | High Mg²⁺ affinity complicates physiological use. researchgate.netnih.gov |

| Nitr-5 | 145 nM nih.gov | ~6 µM nih.gov | - | - | - | Commercially available early on. | Small change in affinity leads to poor net Ca²⁺ release. nih.govresearchgate.net |

The unique combination of properties possessed by DMNPE-4 AM makes it the optimal choice for a range of specific research applications. Its cell-permeant acetoxymethyl (AM) ester form allows for non-invasive loading into intact cells and tissues, making it ideal for studies where microinjection is not feasible. rndsystems.combio-techne.com

The high Ca²⁺ affinity and efficient photorelease are particularly advantageous for investigating cellular processes triggered by rapid, localized calcium signals. For example, DMNPE-4 has been used to study the role of astrocyte calcium signaling in the control of arterioles in the brain. rndsystems.comtocris.com In these experiments, the ability to generate precise, localized Ca²⁺ transients within astrocytes is crucial for understanding how these cells communicate with the vasculature.

Similarly, its utility has been demonstrated in studies of the spontaneous activity of cochlear hair cells. rndsystems.comtocris.com The fast kinetics of Ca²⁺ release from DMNPE-4 are well-suited to mimicking the rapid calcium dynamics that underpin mechanotransduction and neurotransmitter release in the auditory system. The compound's suitability for two-photon uncaging further enhances its utility, enabling highly localized, three-dimensionally confined Ca²⁺ release deep within scattering tissue with minimal photodamage to surrounding areas. rndsystems.comfrontiersin.orgnih.gov

Addressing Methodological Limitations and Potential Artifacts in Uncaging Experiments

Despite the power of caged calcium compounds, researchers must be aware of potential methodological limitations and artifacts. A primary concern when using the AM ester forms is the precise final intracellular concentration of the de-esterified, active compound, which is often difficult to determine. berkeley.edu Incomplete hydrolysis or sequestration of the compound within organelles can lead to non-uniform distribution and uncertainty in the amount of available cage.

Another significant issue is incomplete photolysis. If the uncaging light flash does not photolyze all of the chelator molecules in the illuminated volume, the remaining unphotolyzed, high-affinity cage can act as a rapid buffer, or a "calcium sink," recapturing the newly released ions and dampening the intended Ca²⁺ signal. instras.com This necessitates careful calibration of light intensity and duration to ensure sufficient photolysis for a net increase in free Ca²⁺. researchgate.net

Finally, the UV light used for uncaging can itself be phototoxic, and the photoproducts of the uncaging reaction could potentially have biological effects. While DMNPE-4 is designed to yield low-affinity, biologically inert photoproducts, this is a necessary consideration in any uncaging experiment. nih.gov

Emerging Research Directions and Synergistic Technologies in Caged Calcium Applications

The field of caged calcium technology continues to evolve, with research focused on overcoming existing limitations and expanding experimental capabilities. A major thrust is the development of new caging chromophores that are sensitive to visible or two-photon excitation. nih.gov Probes like BIST-2EGTA, which absorbs light in the blue range of the spectrum (ε₄₄₀ = 66,000 M⁻¹cm⁻¹), offer significant advantages by reducing the potential for phototoxicity associated with UV light and allowing for deeper tissue penetration. acs.orgnih.gov

There is a powerful synergy between calcium uncaging and advanced optical imaging. Experiments increasingly combine the photorelease of Ca²⁺ with simultaneous monitoring by fluorescent calcium indicators, including both chemical dyes (like Fluo-4) and genetically encoded calcium indicators (GECIs). frontiersin.org This combination allows researchers to precisely correlate a controlled Ca²⁺ input with a measured physiological output in real-time. The use of two separate lasers for simultaneous uncaging and imaging is a powerful technique for dissecting the dynamics of signaling at the level of single dendritic spines. frontiersin.org

These advancing technologies are enabling researchers to ask more sophisticated questions about the role of calcium in complex processes like synaptic plasticity, gene expression, and intercellular communication within intact neural circuits. The continued development of novel caged compounds with improved optical properties, coupled with advances in microscopy and sensor technology, promises to further refine our ability to control and observe the intricate dance of calcium within living cells.

Q & A

What are the key physicochemical properties of DMNPE-4 AM-caged-calcium, and how do they influence experimental design?

Category : Basic

Answer :

this compound is a photolabile Ca²⁺ chelator with a molecular weight of 849.74 (C₃₄H₄₇N₃O₂₂) and functions as a Ca²⁺-selective cage . Its Ca²⁺ binding affinity (Kd) varies with pH: 48 nM at pH 7.2 and 19 nM at pH 7.3. Upon photolysis, the affinity decreases sharply to ~2 nM Kd, enabling rapid Ca²⁺ release . These properties necessitate careful calibration of buffer pH and photolysis conditions (e.g., wavelength, duration) to ensure controlled Ca²⁺ uncaging. For intracellular applications, the AM ester form allows membrane permeability, but desterification efficiency must be validated using Ca²⁺-sensitive probes (e.g., Fluo-3) .

How can researchers optimize photolysis parameters to achieve precise spatiotemporal control of Ca²⁺ release?

Category : Advanced

Answer :

Photolysis efficiency depends on light wavelength, intensity, and exposure time. Two-photon flash photolysis (TPFP) at 730–750 nm is recommended for subcellular precision, as demonstrated in oocyte studies where DMNPE-4 was co-injected with Fluo-3 (50 mM) and photolyzed using a femtosecond-pulsed laser . Key parameters include:

- Light intensity : ≥5 mW to ensure complete uncaging without phototoxicity.

- Exposure time : ≤10 ms pulses to minimize off-target effects.

- Co-localization : Use Ca²⁺ indicators (e.g., BCECF, pKa ~6.98) for ratiometric validation of release kinetics .

Calibration curves should compare post-photolysis Ca²⁺ levels (via fluorescence ratio) against known standards to quantify uncaging efficiency.

What methodological steps resolve contradictions in reported Kd values under varying experimental conditions?

Category : Advanced

Answer :

Discrepancies in Kd values (e.g., 48 nM vs. 19 nM at pH 7.2 vs. 7.4) arise from pH-dependent protonation of the EGTA backbone . To address this:

Standardize buffer conditions : Use HEPES (pH 7.0–7.4) or Tris (pH 7.4–8.0) buffers with ionic strength matched to physiological conditions.

Calibrate Ca²⁺ affinity : Perform titration assays using Ca²⁺-EGTA buffers and fluorometric detection (e.g., Fura-2).

Validate photolysis efficiency : Compare pre- and post-uncaging Ca²⁺ levels via patch-clamp electrophysiology or fluorescence resonance energy transfer (FRET).

Contradictions in affinity measurements can also stem from incomplete photolysis; include negative controls (no light exposure) to confirm baseline Ca²⁺ retention .

How should researchers design controls to distinguish this compound artifacts from true Ca²⁺ signaling effects?

Category : Basic

Answer :

Critical controls include:

- Photolysis-only controls : Expose cells to light without DMNPE-4 AM to rule out phototoxicity.

- Chelator competition : Co-apply EGTA (1–5 mM) to confirm Ca²⁺ signals are DMNPE-4-specific.

- Esterase inhibition : Treat cells with esterase inhibitors (e.g., bis-4-nitrophenyl phosphate) to verify intracellular cleavage of the AM ester .

- Non-caged Ca²⁺ controls : Compare results with free Ca²⁺ ionophores (e.g., ionomycin) to validate signal magnitude.

What advanced techniques complement this compound for studying Ca²⁺ dynamics in complex systems?

Category : Advanced

Answer :

Integrate DMNPE-4 with:

- Fluorescence lifetime imaging (FLIM) : Resolve Ca²⁺ binding kinetics in 3D microdomains.

- Electron microscopy : Correlate photolysis-triggered Ca²⁺ release with ultrastructural changes.

- Computational modeling : Use finite-element analysis to simulate diffusion gradients post-uncaging, incorporating Kd values and buffer capacity .

For multicellular systems, combine DMNPE-4 with optogenetic actuators (e.g., Channelrhodopsin) to dissect Ca²⁺-dependent intercellular signaling.

How can researchers address challenges in quantifying intracellular this compound concentrations?

Category : Advanced

Answer :

Quantification hurdles include uneven esterase activity and compartmentalization. Solutions:

HPLC validation : Extract intracellular metabolites post-loading and quantify DMNPE-4 via reverse-phase chromatography .

Ratiometric calibration : Co-load with a reference dye (e.g., Texas Red dextran) to normalize loading efficiency.

Compartment-specific probes : Use targeted Ca²⁺ sensors (e.g., ER-localized D1ER) to distinguish cytosolic vs. organellar Ca²⁺ release .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.